Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate
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Overview
Description
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is a synthetic organic compound that features a tert-butyl group and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate typically involves the reaction of a quinoline derivative with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Shares the tert-butyl group and has similar reactivity patterns.
2,2,4,4-Tetramethyl-3-pentanone: Another compound with a tert-butyl group, used in different chemical reactions
Uniqueness
Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is unique due to its specific quinoline derivative structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-9,11,20H,10H2,1-7H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSBNUWRCPTIGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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